Epoxydon

Description

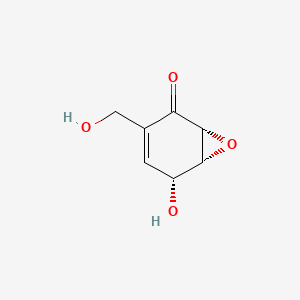

from Directed Fermentation of Penicillium concentricum; structure in first source

Structure

3D Structure

Properties

CAS No. |

24292-29-3 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

(1R,5R,6R)-5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2/t4-,6-,7+/m1/s1 |

InChI Key |

VTLJDPHPVHSVGR-QXRNQMCJSA-N |

Isomeric SMILES |

C1=C(C(=O)[C@H]2[C@@H]([C@@H]1O)O2)CO |

Canonical SMILES |

C1=C(C(=O)C2C(C1O)O2)CO |

Other CAS No. |

24292-29-3 |

Synonyms |

epoxydon |

Origin of Product |

United States |

Foundational & Exploratory

The Epoxydon Biosynthesis Pathway in Phoma Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxydon, a polyketide metabolite produced by various fungi, including species of the genus Phoma, has garnered significant interest due to its diverse biological activities, which include phytotoxic, antimicrobial, and antitumor properties. As a member of the epoxyquinone class of natural products, its unique structural features, particularly the reactive epoxide ring, are crucial for its bioactivity. Understanding the intricate enzymatic machinery responsible for its biosynthesis is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway of this compound in Phoma species, supplemented with detailed experimental protocols and data presentation to aid researchers in this field.

While a complete, experimentally validated biosynthetic gene cluster for this compound in Phoma has yet to be fully characterized in publicly available literature, extensive research on similar polyketide pathways allows for the construction of a putative and chemically logical biosynthetic route. This guide is formulated based on established principles of fungal polyketide biosynthesis, incorporating isotopic labeling studies and bioinformatic predictions.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is hypothesized to originate from a tetraketide precursor, as established by 13C-labeling studies using [1-13C]- and [2-13C]-acetate in the closely related fungus Phyllosticta sp.[1]. This strongly indicates the central role of a Type I iterative Polyketide Synthase (PKS). The pathway likely proceeds through the following key steps:

-

Polyketide Chain Assembly: A non-reducing PKS (NR-PKS) catalyzes the iterative condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units to form a linear tetraketide intermediate.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form a core aromatic intermediate.

-

Tailoring Modifications: A series of post-PKS tailoring enzymes, including reductases, monooxygenases (cytochromes P450), and potentially other modifying enzymes, act upon the aromatic core to introduce hydroxyl groups and the characteristic epoxide moiety. The epoxidation step is crucial for the final structure and bioactivity of this compound.

Quantitative Data Summary

Due to the limited specific quantitative data available for the this compound biosynthetic pathway in Phoma species, the following tables are presented as illustrative examples of the types of data that are critical to obtain for a thorough understanding of the pathway's efficiency and regulation. These values are hypothetical and intended to serve as a template for future experimental data.

| Enzyme (Putative) | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |

| This compound Polyketide Synthase | Acetyl-CoA, Malonyl-CoA | 50-200 | 0.1-1.0 | 5-20 | 7.0-7.5 | 25-30 |

| Aromatic Intermediate Hydroxylase | Aromatic Intermediate, NADPH, O₂ | 20-100 | 0.5-5.0 | 10-50 | 7.5 | 28 |

| This compound Cytochrome P450 Epoxidase | Hydroxylated Intermediate, NADPH, O₂ | 10-50 | 1.0-10.0 | 20-100 | 7.5 | 28 |

| Metabolite | Cellular Compartment | Concentration Range (µg/g dry weight) |

| Acetyl-CoA | Mitochondria/Cytosol | 10-50 |

| Malonyl-CoA | Cytosol | 5-25 |

| Aromatic Intermediate | Cytosol/Vacuole | 1-10 |

| Hydroxylated Intermediate | Endoplasmic Reticulum | 0.5-5 |

| This compound | Vacuole/Extracellular | 50-500 |

Detailed Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of the this compound biosynthesis pathway in Phoma species.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Phoma species for the production of this compound and extract the secondary metabolites.

Materials:

-

Phoma sp. culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glassware

Protocol:

-

Inoculate a PDA plate with the Phoma sp. culture and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

-

Aseptically transfer several agar plugs of the mycelial culture to a 500 mL Erlenmeyer flask containing 200 mL of PDB.

-

Incubate the liquid culture at 25°C with shaking at 150 rpm for 14-21 days.

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The mycelium can also be extracted by homogenization in methanol or ethyl acetate to recover intracellular metabolites.

Isotope Labeling with 13C-Acetate

Objective: To confirm the polyketide origin of this compound and elucidate the assembly of the carbon backbone.

Materials:

-

Phoma sp. culture in PDB

-

Sodium [1-¹³C]acetate or [2-¹³C]acetate

-

Metabolite extraction reagents (as above)

-

NMR spectrometer

Protocol:

-

Grow the Phoma sp. in PDB as described above for a period conducive to the onset of secondary metabolism (e.g., 5-7 days).

-

Aseptically add a sterile solution of sodium [1-¹³C]acetate or [2-¹³C]acetate to the culture to a final concentration of 50-100 mg/L.

-

Continue the incubation for an additional 7-14 days to allow for the incorporation of the labeled precursor into this compound.

-

Extract the metabolites as described in Protocol 1.

-

Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel chromatography followed by HPLC).

-

Analyze the purified ¹³C-labeled this compound by ¹³C-NMR spectroscopy to determine the labeling pattern.

Heterologous Expression of the Putative Biosynthetic Gene Cluster

Objective: To functionally characterize the this compound biosynthetic gene cluster by expressing it in a heterologous host.

Materials:

-

Genomic DNA from Phoma sp.

-

A suitable fungal expression vector (e.g., containing the AMA1 sequence for autonomous replication in Aspergillus)

-

A suitable heterologous host strain (e.g., Aspergillus nidulans or Aspergillus oryzae protoplasts)

-

PCR reagents, restriction enzymes, ligase

-

Protoplast transformation reagents (e.g., lysing enzymes, osmotic stabilizers)

-

Selective growth media

Protocol:

-

Identify the putative this compound biosynthetic gene cluster in the Phoma sp. genome through bioinformatic analysis, looking for a non-reducing PKS gene in proximity to a cytochrome P450 gene and other potential tailoring enzymes.

-

Amplify the entire gene cluster from Phoma sp. genomic DNA using high-fidelity PCR.

-

Clone the amplified gene cluster into a fungal expression vector.

-

Prepare protoplasts from the chosen Aspergillus host strain.

-

Transform the protoplasts with the expression vector containing the this compound gene cluster.

-

Regenerate the transformed protoplasts on selective media.

-

Cultivate the successful transformants in a suitable production medium.

-

Extract and analyze the culture for the production of this compound and potential biosynthetic intermediates using LC-MS and NMR.

Conclusion

The biosynthesis of this compound in Phoma species presents a fascinating example of fungal secondary metabolism, culminating in a molecule with significant biological potential. While the complete genetic and enzymatic details are still under investigation, the proposed pathway, based on a non-reducing polyketide synthase and subsequent tailoring enzymes like cytochrome P450 monooxygenases, provides a solid framework for future research. The experimental protocols detailed in this guide offer a practical starting point for researchers aiming to elucidate this pathway, identify novel intermediates, and ultimately engineer the production of this compound and its analogs for therapeutic applications. The continued exploration of the Phoma genus and its metabolic capabilities promises to unveil new insights into the biosynthesis of complex natural products.

References

Epoxydon: A Technical Guide on its Mycotoxic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underlying the toxicity of Epoxydon, a mycotoxin belonging to the 12,13-epoxytrichothecene class. Produced by various fungal species, these toxins represent a significant concern for food safety and animal and human health due to their potent biological activities.[1][2][3] This guide details the primary molecular targets, affected signaling pathways, and downstream cellular consequences of this compound exposure. It includes a compilation of quantitative toxicological data and detailed experimental protocols for key assays, supplemented with visual diagrams to elucidate complex biological processes.

Primary Mechanism of Action: Inhibition of Protein Synthesis

The principal mechanism of toxicity for this compound and related trichothecenes is the potent inhibition of eukaryotic protein synthesis.[4] This action is highly specific, targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.

1.1 Molecular Target: The 60S Ribosomal Subunit The toxicological activity of trichothecenes is fundamentally linked to the presence of a 12,13-epoxide ring in their structure.[5] This functional group enables the mycotoxin to bind to the 60S ribosomal subunit. By interacting with this subunit, this compound obstructs the function of the peptidyl transferase center (PTC). The PTC is a critical component of the ribosome that catalyzes the formation of peptide bonds between amino acids, the fundamental step in polypeptide chain elongation.

1.2 Interference with Protein Translation Inhibition of the peptidyl transferase enzyme disrupts all three major stages of protein synthesis:

-

Initiation: The toxin can prevent the proper assembly of the ribosomal subunits or the binding of the initial tRNA to the start codon.

-

Elongation: It blocks the formation of new peptide bonds, halting the growth of the polypeptide chain.

-

Termination: The toxin can also interfere with the hydrolysis reaction required to release the completed polypeptide chain from the ribosome.

Studies on the related trichothecene, trichodermin, show that it primarily inhibits the termination step of protein synthesis by blocking the peptidyl transferase activity required for this final stage. This leads to an accumulation of ribosomes on polyribosomes within the cell, a hallmark of elongation or termination inhibition.

Secondary Mechanisms and Downstream Cellular Effects

The primary insult of protein synthesis inhibition triggers a cascade of secondary effects, leading to widespread cellular dysfunction and cytotoxicity.

2.1 Induction of Oxidative Stress Trichothecenes are known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS), such as hydrogen peroxide. This occurs in part through the disruption of mitochondrial function and morphology. The resulting accumulation of ROS leads to oxidative damage to critical cellular components, including DNA, lipids, and proteins, which can ultimately trigger programmed cell death (apoptosis).

2.2 Activation of Stress Signaling Pathways The cellular stress caused by ribosome inactivation and oxidative damage activates specific signaling cascades. Notably, trichothecenes like the T-2 toxin have been shown to activate the c-Jun N-Terminal Kinase (JNK) signaling pathway, a key regulator of cellular responses to stress, inflammation, and apoptosis.

2.3 Disruption of Cellular Integrity and Apoptosis The combined effects of protein synthesis inhibition, oxidative damage, and stress signaling activation lead to a loss of cellular homeostasis. This includes disruption of the rough endoplasmic reticulum and mitochondrial membranes. These events converge to induce apoptosis, a controlled form of cell death that eliminates damaged cells.

Quantitative Toxicological Data

| Compound/Toxin Class | Target/Assay | Cell Line/System | IC50 Value | Reference |

| Trichothecenes (General) | Protein Synthesis | Eukaryotic Cells | Potent Inhibition (Value not specified) | |

| Bi-carbazole linked triazoles | Prolyl Endopeptidase | In vitro | 12.50 - 50.00 µM | |

| Human beta-casein fragment | Prolyl Endopeptidase | In vitro | 8 µM | |

| Dihydropyrimidone derivatives | α-glucosidase | In vitro | 5.30 - 56.72 µM | |

| S 17092 | Prolyl Endopeptidase | In vitro | 1.2 nM | |

| Prolyl Endopeptidase Inhibitor 2 | Prolyl Endopeptidase | In vitro | 31.11 µM |

This table is illustrative of typical inhibitory concentrations for mycotoxins and enzyme inhibitors. Further specific testing is required to determine the precise IC50 of this compound.

Experimental Protocols

The following section details standardized protocols for assessing the cytotoxic effects of mycotoxins like this compound.

4.1 Cell Viability Assessment: MTT Assay The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in the dark.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

4.2 Membrane Integrity Assessment: LDH Assay The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions from a commercial kit. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (typically 490-520 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.

Conclusion

This compound exerts its mycotoxic effects primarily by inhibiting protein synthesis through direct interaction with the 60S ribosomal subunit. This fundamental disruption of a core cellular process initiates a cascade of secondary effects, including the induction of severe oxidative stress and the activation of stress-related signaling pathways, which collectively lead to cellular damage and apoptosis. Understanding this multi-faceted mechanism of action is crucial for developing effective strategies for detection, detoxification, and the assessment of health risks associated with this class of mycotoxins. The experimental protocols and frameworks provided herein serve as a guide for researchers to further investigate the toxicological profile of this compound and related compounds.

References

- 1. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trichothecene - Wikipedia [en.wikipedia.org]

- 3. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the mycotoxin trichodermin, a 12,13-epoxytrichothecene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Epoxydon: A Fungal Metabolite with Antifungal Potential Against Plant Pathogens

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Epoxydon, a naturally occurring epoxide-containing fungal metabolite, has demonstrated significant biological activity, including antimicrobial and phytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound, with a specific focus on its potential as an antifungal agent against plant pathogens. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel crop protection agents. While this compound shows promise, it is important to note that publicly available quantitative data on its efficacy against a broad range of specific plant pathogens is limited. This guide synthesizes the available information and provides a framework for future research and development.

Quantitative Data on Biological Activity

Information regarding the specific minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of this compound against a wide array of plant pathogenic fungi is not extensively documented in publicly accessible literature. However, qualitative reports confirm its potent antimicrobial properties. One study highlighted that this compound exhibits "strong antimicrobial properties against all bacteria and fungi tested" and also demonstrated phytotoxicity by inhibiting sorghum root growth[1]. The lack of specific quantitative data underscores the need for further research to establish a comprehensive antifungal spectrum and potency profile for this compound against key agricultural pathogens.

For the purpose of illustrating how such data would be presented, the following tables are provided as templates. Future research findings should be organized in a similar manner to facilitate comparison and analysis.

Table 1: In Vitro Antifungal Activity of this compound (Hypothetical Data)

| Plant Pathogen | Fungal Class | Disease Caused | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Magnaporthe oryzae | Ascomycota | Rice Blast | [Data Not Available] | [Data Not Available] | |

| Botrytis cinerea | Ascomycota | Gray Mold | [Data Not Available] | [Data Not Available] | |

| Fusarium graminearum | Ascomycota | Fusarium Head Blight | [Data Not Available] | [Data Not Available] | |

| Puccinia triticina | Basidiomycota | Wheat Leaf Rust | [Data Not Available] | [Data Not Available] | |

| Phytophthora infestans | Oomycota | Late Blight of Potato | [Data Not Available] | [Data Not Available] | |

| Rhizoctonia solani | Basidiomycota | Root Rot, Damping-off | [Data Not Available] | [Data Not Available] |

Table 2: In Vivo Efficacy of this compound in Disease Control (Hypothetical Data)

| Plant Host | Pathogen | Application Method | This compound Concentration | Disease Reduction (%) | Reference |

| Rice (Oryza sativa) | Magnaporthe oryzae | Foliar Spray | [Data Not Available] | [Data Not Available] | |

| Tomato (Solanum lycopersicum) | Botrytis cinerea | Post-harvest Dip | [Data Not Available] | [Data Not Available] | |

| Wheat (Triticum aestivum) | Fusarium graminearum | Seed Treatment | [Data Not Available] | [Data Not Available] | |

| Potato (Solanum tuberosum) | Phytophthora infestans | Tuber Treatment | [Data Not Available] | [Data Not Available] |

Experimental Protocols

Detailed experimental protocols for the isolation of this compound and the evaluation of its antifungal and phytotoxic activities are crucial for reproducible research. The following sections outline generalized methodologies based on standard practices in phytopathology and natural product chemistry, which can be adapted for studies on this compound.

Isolation and Purification of this compound from Phyllosticta sp.

This compound is a known metabolite of the fungal genus Phyllosticta. The following is a general workflow for its isolation:

Caption: Workflow for the isolation and purification of this compound.

In Vitro Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or similar protocols can be adapted to determine the MIC and IC50 values of this compound.

2.2.1. Broth Microdilution Assay (for MIC determination)

-

Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable agar medium. Spores or mycelial fragments are harvested and suspended in a sterile liquid medium. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at an optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

2.2.2. Radial Growth Inhibition Assay (for IC50 determination)

-

Preparation of Amended Media: A stock solution of this compound is mixed with molten agar medium to achieve a range of final concentrations.

-

Inoculation: A mycelial plug of a specific diameter from an actively growing fungal culture is placed at the center of each agar plate.

-

Incubation: Plates are incubated at the optimal temperature for the fungus.

-

Measurement and Calculation: The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to a control plate without this compound. The IC50 value is the concentration of this compound that causes a 50% reduction in mycelial growth.

In Vivo Disease Control Assay

The efficacy of this compound in controlling plant diseases can be assessed using whole-plant or detached-leaf assays.

-

Plant Material: Healthy, susceptible plants are grown under controlled greenhouse conditions.

-

Treatment Application: this compound is formulated (e.g., as an emulsifiable concentrate or wettable powder) and applied to the plants. Application methods can include foliar spray, soil drench, or seed treatment.

-

Inoculation: After a specified period, the treated plants are inoculated with a suspension of fungal spores or mycelia.

-

Incubation: Plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

-

Disease Assessment: Disease severity is rated at regular intervals using a standardized disease rating scale.

-

Data Analysis: The percentage of disease reduction in treated plants is calculated compared to untreated control plants.

Mechanism of Action (Hypothetical Pathways)

The precise molecular mechanism of action of this compound against plant pathogens has not been fully elucidated. However, based on the chemical structure, which includes a reactive epoxide ring, and the known mechanisms of other antifungal compounds, several potential pathways can be proposed as targets for future investigation.

Potential Disruption of Cell Wall Integrity

The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. This compound could potentially interfere with cell wall biosynthesis.

Caption: Hypothetical inhibition of cell wall synthesis by this compound.

Possible Interference with Signal Transduction Pathways

Signal transduction pathways are vital for fungal development, pathogenicity, and stress responses. This compound might act as an inhibitor of key signaling components. A potential target is the Mitogen-Activated Protein Kinase (MAPK) cascade, which regulates processes like appressorium formation and invasive growth in many plant pathogens.

Caption: Potential disruption of a MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a metabolite from Phyllosticta sp., presents a promising scaffold for the development of new antifungal agents for crop protection. Its reported broad-spectrum antimicrobial and phytotoxic activities warrant further in-depth investigation. The critical next steps in the research and development of this compound should focus on:

-

Comprehensive Antifungal Spectrum Analysis: A systematic evaluation of the in vitro activity of this compound against a wide panel of economically important plant pathogens to determine its MIC and IC50 values.

-

In Vivo Efficacy Studies: Conducting greenhouse and field trials to assess the disease control efficacy of this compound on various crops.

-

Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways in fungi that are affected by this compound.

-

Toxicological and Environmental Impact Assessment: Evaluating the safety profile of this compound for non-target organisms and its fate in the environment.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antifungal activity and reduce potential phytotoxicity.

Addressing these research gaps will be essential to fully realize the potential of this compound as a novel and effective tool in integrated pest management strategies.

References

Epoxydon: A Fungal Metabolite with Promising Anticancer Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for novel anticancer agents has led researchers to explore diverse natural sources, with fungi emerging as a prolific reservoir of bioactive compounds. Among these, epoxydon, a polyketide metabolite primarily isolated from fungi of the Phoma genus, has garnered significant attention for its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives as potential anticancer agents, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound and its analogues exert their anticancer effects through the modulation of several critical signaling pathways that govern cell survival, proliferation, and apoptosis. The primary mechanisms identified include the induction of oxidative stress and the inhibition of the pro-survival NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

A key mechanism of action for this compound compounds, particularly panepoxydone (PP), is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation, immunity, and cell survival.[1] In many cancer cells, NF-κB is constitutively active, promoting cell proliferation and preventing apoptosis.

Panepoxydone disrupts this pathway by preventing the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This inhibition of IκBα phosphorylation prevents its subsequent degradation by the proteasome. As a result, NF-κB remains bound to IκBα in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of its target genes.[1] Downstream effects of this inhibition include the reduced expression of anti-apoptotic proteins like Bcl-2 and survivin, and cell cycle regulators like cyclin D1, ultimately leading to cell cycle arrest and apoptosis.

Furthermore, studies have shown that panepoxydone treatment also leads to the downregulation of FOXM1, an oncogenic transcription factor involved in cell cycle progression and epithelial-to-mesenchymal transition (EMT). The inhibition of FOXM1 is linked to the reversal of EMT, a process critical for cancer metastasis.

References

In Vitro Anti-inflammatory Properties of Epoxydon and Related Epoxide-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxydon is a naturally occurring epoxide-containing compound with the chemical formula C₇H₈O₄.[1][2] While direct and extensive in vitro studies on the anti-inflammatory properties of this compound (CID 72629) are not widely available in current scientific literature, the broader class of compounds to which it belongs—epoxy fatty acids (EFAs) and other molecules containing an epoxide moiety—have been the subject of significant research. These studies have revealed potent anti-inflammatory effects, offering a strong rationale for investigating this compound and its analogues as potential therapeutic agents. This technical guide will synthesize the existing knowledge on the anti-inflammatory mechanisms of related epoxide compounds in vitro, providing a framework for the potential assessment of this compound.

Putative Anti-inflammatory Mechanisms of Epoxide Compounds

Epoxide-containing compounds, particularly epoxy fatty acids (EETs), which are metabolites of arachidonic acid, are known to exert anti-inflammatory effects through the modulation of key signaling pathways. The primary mechanisms include the inhibition of the NF-κB pathway and the modulation of MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.[5]

Epoxide compounds are thought to interfere with this pathway at multiple points. A key proposed mechanism is the inhibition of IκBα degradation, which prevents the nuclear translocation of NF-κB.

Diagram: Putative Inhibition of the Canonical NF-κB Pathway by this compound

Caption: Putative mechanism of NF-κB inhibition by this compound.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in the cellular response to a variety of external stimuli, including inflammatory signals. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These kinases, once activated through a phosphorylation cascade, can phosphorylate and activate downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes. Some studies suggest that certain epoxide compounds can modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent.

Diagram: Overview of MAPK Signaling in Inflammation

References

- 1. amibase.org [amibase.org]

- 2. This compound | C7H8O4 | CID 72629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Phytotoxic Effects of Epoxydon on Seed Germination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxydon, a naturally occurring cyclohexene epoxide produced by various fungal species, including those of the Phoma genus, has garnered scientific interest due to its diverse biological activities. Among these, its phytotoxic properties present potential applications in agriculture as a bioherbicide. This technical guide provides a comprehensive overview of the phytotoxic effects of this compound on seed germination, drawing upon available data for structurally related compounds to elucidate its potential mechanism of action and impact on plant development. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on the closely related compound (+)-epi-epoformin to provide a robust framework for understanding this compound's phytocidal characteristics.

Quantitative Data on Phytotoxicity

Table 1: Phytotoxicity of (+)-epi-epoformin on Etiolated Wheat Coleoptiles [1]

| Compound | IC50 (µM) |

| (+)-epi-epoformin | 150 |

| Logran® (Herbicide) | 100 |

Note: The IC50 value represents the concentration required to inhibit the growth of etiolated wheat coleoptiles by 50%. This data is presented as a proxy for the potential phytotoxicity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the phytotoxic effects of compounds like this compound on seed germination and seedling growth.

Seed Germination Bioassay

This protocol is adapted from standard phytotoxicity testing methodologies and can be applied to evaluate the effect of this compound on the germination of various plant species, such as lettuce (Lactuca sativa) and perennial ryegrass (Lolium perenne).

Materials:

-

Certified seeds of the target plant species (e.g., Lactuca sativa, Lolium perenne)

-

This compound (or a structurally related compound) of known purity

-

Sterile distilled water

-

Solvent for dissolving this compound (e.g., dimethyl sulfoxide - DMSO), if necessary

-

Sterile Petri dishes (9 cm diameter)

-

Sterile filter paper (Whatman No. 1 or equivalent)

-

Growth chamber or incubator with controlled temperature and light conditions

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent at a high concentration. Subsequently, prepare a series of dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 µM). A control group with the solvent alone and a negative control with sterile distilled water should be included.

-

Seed Sterilization: Surface sterilize the seeds by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

-

Assay Setup: Place two layers of sterile filter paper in each Petri dish.

-

Treatment Application: Add a specific volume (e.g., 5 mL) of each test solution or control to the filter paper in the Petri dishes, ensuring the paper is saturated but not flooded.

-

Seed Plating: Aseptically place a predetermined number of sterilized seeds (e.g., 20-25) on the moistened filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 12-hour light/12-hour dark photoperiod).

-

Data Collection: After a specified incubation period (e.g., 7 days), record the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

-

Calculation of Germination Inhibition:

-

Germination Percentage (%) = (Number of germinated seeds / Total number of seeds) x 100

-

Inhibition Percentage (%) = [ (Germination % in control - Germination % in treatment) / Germination % in control ] x 100

-

Root and Shoot Elongation Assay

This assay is typically conducted concurrently with the seed germination bioassay to assess the impact of the test compound on early seedling growth.

Materials:

-

Same as for the Seed Germination Bioassay

-

Ruler or digital calipers

Procedure:

-

Follow steps 1-6 of the Seed Germination Bioassay protocol.

-

Data Collection: At the end of the incubation period, carefully remove the seedlings from the Petri dishes.

-

Measurement: Measure the length of the primary root and the shoot of each seedling using a ruler or digital calipers.

-

Calculation of Inhibition:

-

Average Root/Shoot Length = Total length of all roots/shoots / Number of seedlings

-

Inhibition Percentage (%) = [ (Average length in control - Average length in treatment) / Average length in control ] x 100

-

Visualization of Potential Mechanisms and Workflows

Experimental Workflow for Phytotoxicity Assessment

Caption: Workflow for assessing the phytotoxic effects of this compound.

Potential Signaling Pathway for this compound-Induced Phytotoxicity

The exact signaling pathway of this compound in plants has not been elucidated. However, based on the known modes of action of other phytotoxins and the chemical structure of this compound (a cyclohexene epoxide), a hypothetical signaling cascade can be proposed. Many phytotoxins induce oxidative stress, interfere with hormonal signaling, and disrupt cellular processes.

Caption: Hypothetical signaling pathway of this compound's phytotoxicity.

Discussion of Potential Mechanisms of Action

The phytotoxicity of this compound and related cyclohexene epoxides likely stems from their reactive epoxide ring and the presence of a carbonyl group in conjugation with a double bond.[1] These structural features suggest several potential mechanisms of action at the cellular and molecular levels:

-

Alkylation of Nucleophiles: The epoxide ring is susceptible to nucleophilic attack by cellular macromolecules such as proteins (specifically cysteine and histidine residues) and nucleic acids. This alkylation can lead to enzyme inactivation and disruption of critical cellular processes.

-

Induction of Oxidative Stress: The presence of the α,β-unsaturated carbonyl system can facilitate Michael addition reactions, potentially depleting cellular antioxidants like glutathione and leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can cause damage to lipids, proteins, and DNA, ultimately leading to cell death.

-

Interference with Hormonal Pathways: Many phytotoxins disrupt plant hormone homeostasis. This compound could potentially interfere with the synthesis, transport, or signaling of key hormones involved in germination and seedling growth, such as auxins and gibberellins.

-

Inhibition of Cell Division and Elongation: The observed inhibition of root and shoot growth by related compounds suggests an impact on fundamental cellular processes like mitosis and cell expansion. This could be a downstream effect of the primary molecular interactions described above.

Conclusion

While direct and comprehensive data on the phytotoxic effects of this compound on seed germination are still emerging, evidence from structurally similar compounds like (+)-epi-epoformin strongly suggests its potential as a potent plant growth inhibitor. The provided experimental protocols offer a standardized approach for quantifying these effects. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound to fully understand its mode of action and to explore its potential for development as a novel bioherbicidal agent. The diagrams presented in this guide offer a visual framework for conceptualizing the experimental workflow and the potential molecular mechanisms underlying this compound's phytotoxicity.

References

The Antimicrobial Potential of Epoxydon: A Review of an Elusive Spectrum

For Researchers, Scientists, and Drug Development Professionals

Epoxydon, a naturally occurring cyclohexene oxide, has been the subject of interest for its potential bioactive properties. Isolated from various fungal species, particularly within the Phoma genus, it has demonstrated a range of biological activities. However, a comprehensive and detailed understanding of its specific antimicrobial spectrum against a broad range of bacteria and fungi remains largely undefined in publicly accessible scientific literature. This technical guide synthesizes the available information on the antimicrobial activity related to this compound and the fungi that produce it, while also highlighting critical knowledge gaps that present opportunities for future research.

Antimicrobial Activity: An Unresolved Picture

While the epoxide functional group is known to be a key feature in many bioactive molecules, conferring antimicrobial properties, specific quantitative data for purified this compound is sparse. Most of the available research focuses on the antimicrobial effects of crude extracts from Phoma species, which contain a mixture of secondary metabolites, making it difficult to attribute the observed activity solely to this compound.

One study has reported the antibacterial activity of this compound against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. Another source has associated an ethyl acetate extract of Aspergillus tubingensis, which contains this compound, with activity against several Vibrio species, showing MIC values ranging from 0.5 µg/mL to 1.0 μg/mL. However, without data from purified this compound, these values can only be considered indicative of the potential of this compound-containing extracts.

A review of compounds from Phoma species indicates that this genus is a rich source of bioactive metabolites with demonstrated antibacterial, antifungal, and antiviral properties[1][2]. These include polyketides, terpenes, and cytochalasin derivatives. For instance, a petroleum ether extract of Phoma sp. URM 7221 showed an MIC of 25 µg/mL against Staphylococcus aureus and 500 µg/mL against methicillin-resistant S. aureus (MRSA). While promising, the specific contribution of this compound to this activity is unknown.

Due to the lack of specific MIC values for purified this compound against a comprehensive panel of microorganisms, a detailed quantitative summary table cannot be provided at this time.

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate future research and ensure comparability of results, standardized experimental protocols are crucial. The following outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) of a purified compound like this compound, based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Broth Microdilution Assay

This is a widely accepted method for determining the MIC of an antimicrobial agent against bacteria and fungi.

1. Preparation of Microbial Inoculum:

-

Bacteria: From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test bacterium. Transfer to a tube containing sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Fungi (Yeasts): Grow the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute to a final inoculum of 0.5-2.5 x 10³ CFU/mL.

-

Fungi (Molds): Grow the mold on a suitable agar medium until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

2. Preparation of Antimicrobial Agent:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted this compound.

-

Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria and pathogenic fungi) and for a suitable duration (e.g., 16-20 hours for bacteria, 24-72 hours for fungi).

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. For some fungi, a significant reduction in growth (e.g., 50% or 90%) may be used as the endpoint.

Below is a conceptual workflow for determining the MIC of this compound.

Caption: Conceptual workflow for determining the MIC of this compound.

Mechanism of Action: Avenues for Investigation

The precise molecular mechanisms by which this compound exerts its antimicrobial effects are not well-documented in the scientific literature. One study on the effect of (+)-epoxydon on human cervical cancer cells (HeLa) found that it suppressed Epidermal Growth Factor Receptor (EGFR) activity with an IC50 of 0.6 μg/mL[3]. While this provides a clue about its potential to interact with signaling pathways, it is crucial to note that this was observed in a human cell line and not in microbial cells. The relevance of this finding to its antimicrobial activity is yet to be determined.

Given the epoxide ring in its structure, it is plausible that this compound acts as an electrophile, reacting with nucleophilic groups in essential biomolecules within microbial cells. Potential targets could include:

-

Enzymes: Inhibition of enzymes involved in critical metabolic pathways, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

-

Cell Wall/Membrane Integrity: Disruption of the bacterial cell wall or fungal cell membrane, leading to cell lysis.

-

Signaling Pathways: Interference with microbial signaling pathways that regulate virulence, biofilm formation, or stress responses.

The following diagram illustrates a hypothetical model of potential antimicrobial mechanisms of action for this compound, which require experimental validation.

Caption: Hypothetical mechanisms of action for this compound.

Conclusion and Future Directions

This compound remains a compound of interest with tantalizing hints of antimicrobial activity. However, the current body of scientific literature lacks the specific and detailed data required to fully characterize its antimicrobial spectrum and mechanism of action. To unlock the therapeutic potential of this compound, future research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to enable accurate and reproducible antimicrobial susceptibility testing.

-

Comprehensive MIC Testing: Evaluating the MIC of purified this compound against a broad and diverse panel of clinically relevant bacteria (including Gram-positive, Gram-negative, and drug-resistant strains) and fungi (including yeasts and molds).

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways in microbial cells that are affected by this compound. This could involve studies on cell wall and membrane integrity, enzyme inhibition assays, and transcriptomic or proteomic analyses of treated microbial cells.

Addressing these knowledge gaps will be essential to determine if this compound or its derivatives can be developed into novel and effective antimicrobial agents to combat the growing threat of infectious diseases.

References

- 1. Promising antimicrobials from Phoma spp.: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-dihydroxyphenyl acetic acid and (+)-epoxydon isolated from marine algae-derived microorganisms induce down regulation of epidermal growth factor activated mitogenic signaling cascade in Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]

natural sources and producing organisms of Epoxydon

An In-depth Technical Guide to the Natural Sources and Producing Organisms of Epoxydon

Introduction

This compound, a cyclohexene epoxide, is a polyketide-derived fungal secondary metabolite. It is recognized for its phytotoxic and antimicrobial properties, making it a subject of interest in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the natural sources of this compound, its producing organisms, biosynthetic pathway, and detailed experimental protocols for its isolation and purification. The information is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Natural Sources and Producing Organisms

This compound is primarily produced by various species of fungi, particularly those belonging to the phylum Ascomycota. These fungi are often plant pathogens or endophytes. The most well-documented producers of this compound include:

-

Phyllosticta sp. : A pathogenic fungus, notably found on red clover, is a significant source of this compound.[1][2]

-

Phoma sorghina : This fungus, a leaf spot pathogen on pokeweed, is known to produce this compound along with other phytotoxins.[3]

While these are the principal reported sources, it is plausible that other related fungal genera may also synthesize this compound.

Biosynthesis of this compound

The biosynthesis of this compound originates from a polyketide pathway. The established precursor for this compound is gentisyl alcohol. The formation of this compound from gentisyl alcohol has been confirmed through feeding experiments with labeled precursors.[1] The biosynthesis is of a tetraketide origin, which has been substantiated by 13C NMR measurements of labeled this compound derived from 1-13C- and 2-13C-acetate.[2]

Production and Yield of this compound

The production of this compound can be achieved through the cultivation of producing fungal strains in liquid culture. The yield of this compound is influenced by the specific fungal strain, culture medium composition, and fermentation conditions.

| Producing Organism | Culture Conditions | Yield | Reference |

| Phyllosticta sp. | Mycelial mats in desalted water | ~2 mg from five mycelial mats | |

| Phoma sorghina | Liquid culture | Not explicitly quantified, but isolated as a major phytotoxin |

Experimental Protocols

Fungal Cultivation and this compound Production

This protocol is based on the cultivation of Phyllosticta sp. for the production of this compound.

-

Inoculum Preparation : Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a pure culture of Phyllosticta sp.. Incubate at 25°C for 14 days to allow for the growth of mycelial mats.

-

Mycelial Mat Washing : After the incubation period, harvest the mycelial mats and wash them thoroughly with distilled water to remove residual medium components.

-

This compound Production : Place the washed mycelial mats (e.g., ten mats) into an aqueous solution (e.g., 15 ml) for incubation. The production of this compound occurs endogenously from the mycelia. Incubate at 25°C for at least 8 hours.

Isolation and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the culture medium.

-

Removal of Mycelia : After incubation, remove the mycelial mats from the aqueous solution.

-

Initial Chromatography : Subject the incubated mixture to column chromatography using a carbon-celite column. Elute with acetone.

-

Silicic Acid Chromatography : Further purify the acetone eluate by column chromatography on silicic acid. Elute with a chloroform-ethyl acetate (2:8) solvent system.

-

Crystallization : Collect the fractions containing this compound and recrystallize from an ethyl acetate-chloroform mixture to obtain pure crystals of this compound.

-

Purity Assessment : The purity of the isolated this compound can be assessed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods (UV, IR, NMR, and mass spectrometry).

Biological Activity of this compound

This compound exhibits a range of biological activities, which are of interest for potential applications in agriculture and medicine.

-

Phytotoxicity : this compound has been shown to inhibit the root growth of sorghum, indicating its potential as a phytotoxin.

-

Antimicrobial Properties : It demonstrates strong antimicrobial activity against various bacteria and fungi.

The precise signaling pathways and molecular mechanisms underlying these biological activities are not yet fully elucidated and remain an area for further investigation.

Conclusion

This compound is a naturally occurring fungal metabolite with notable biological activities. Its production is primarily associated with Phyllosticta and Phoma species. The biosynthesis of this compound follows a polyketide pathway with gentisyl alcohol as a key intermediate. The protocols for fungal cultivation and subsequent isolation and purification of this compound are well-established, relying on chromatographic techniques. Further research into the molecular targets and signaling pathways of this compound could unveil its full potential for various applications.

References

Structural Elucidation of Epoxydon and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxydon, a polyketide-derived natural product isolated from fungal species such as Phyllosticta sp., has garnered interest due to its diverse biological activities, including phytotoxic, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its synthesized analogs. It details the biosynthetic origins, chemical synthesis, and characterization of these compounds. This document is intended to serve as a resource for researchers engaged in natural product synthesis, characterization, and drug discovery.

Introduction

This compound and its related compounds are highly oxygenated cyclohexane derivatives that represent a class of bioactive secondary metabolites.[1] Originally identified as a phytotoxic metabolite from Phyllosticta sp., this compound has since been investigated for other biological activities.[1] The structural complexity and therapeutic potential of these molecules make them attractive targets for chemical synthesis and analog development. This guide outlines the key methodologies for the structural determination and synthesis of this compound and its analogs, providing a foundation for further research and development in this area.

Biosynthesis of this compound

The biosynthesis of this compound in Phyllosticta sp. proceeds via the polyketide pathway. Isotopic labeling studies using ¹³C-acetate have confirmed that this compound is derived from a tetraketide intermediate.[2][3] The labeling pattern observed in ¹³C NMR spectra indicates that the carbon skeleton is assembled from four acetate units.[2]

Table 1: ¹³C NMR Spectroscopic Data for this compound Biosynthesized from ¹³C-Labeled Acetate

| Carbon Position | Chemical Shift (δ) ppm (Natural Abundance) | Enriched from [1-¹³C]-acetate | Enriched from [2-¹³C]-acetate |

| C-1 | ~68.1 - 66.5 | Enriched | Not Enriched |

| C-2 | ~8.0 - 6.7 | Not Enriched | Enriched |

| C-3 | ~14.7 - 13.3 | Enriched | Not Enriched |

| C-4 | ~63.1 - 62.8 | Not Enriched | Enriched |

| C-5 | ~73.6 - 73.5 | Enriched | Not Enriched |

| C-6 | ~74.5 | Not Enriched | Enriched |

| C-7 | ~69.3 - 69.2 | Enriched | Not Enriched |

Note: Chemical shift values are approximate and may vary based on solvent and instrumentation.

Caption: Proposed biosynthetic pathway of this compound.

Chemical Synthesis of this compound Analogs

The total synthesis of (±)-epoxydon and its analogs, such as (±)-epithis compound, has been achieved through a retro-Diels-Alder reaction strategy. This approach offers an efficient route to these complex molecules from readily available starting materials like p-benzoquinone.

General Experimental Protocol for the Synthesis of (±)-Epoxydon

The synthesis involves the epoxidation of a Diels-Alder adduct of p-benzoquinone, followed by the introduction of a hydroxymethyl group and subsequent retro-Diels-Alder reaction to yield the this compound core.

Materials:

-

p-Benzoquinone

-

Dimethylfulvene

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Formaldehyde

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Tetrahydrofuran (THF)

-

Silica gel for chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Diels-Alder Adduct Formation: React p-benzoquinone with dimethylfulvene to form the initial adduct.

-

Epoxidation: Treat the adduct with an epoxidizing agent such as mCPBA to introduce the epoxide functionality.

-

Hydroxymethylation: Introduce a hydroxymethyl group by reacting the epoxidized adduct with formaldehyde in the presence of a base like DBU.

-

Purification: Purify the intermediate product using silica gel column chromatography.

-

Retro-Diels-Alder Reaction: Heat the purified intermediate to induce a retro-Diels-Alder reaction, yielding (±)-epoxydon.

-

Final Purification: Purify the final product by chromatography and characterize using spectroscopic methods.

Caption: Experimental workflow for the synthesis of (±)-Epoxydon.

Structural Characterization

The structural elucidation of this compound and its analogs relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for the Characterization of this compound Analogs

| Technique | Compound | Key Observations |

| Infrared (IR) Spectroscopy | (±)-Epoxydon | Strong absorptions corresponding to hydroxyl (-OH) and carbonyl (C=O) functional groups. |

| (±)-Epithis compound | Similar characteristic peaks to this compound, with potential shifts due to stereochemical differences. | |

| Mass Spectrometry (MS) | (±)-Epoxydon | Molecular ion peak consistent with the calculated molecular weight. Fragmentation pattern provides structural information. |

| (±)-Epithis compound | Identical molecular ion peak to this compound, but may show differences in fragmentation intensities. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | (±)-Epoxydon | ¹H and ¹³C NMR spectra provide detailed information on the carbon-hydrogen framework, including stereochemistry. |

| (±)-Epithis compound | Distinct chemical shifts and coupling constants in NMR spectra compared to this compound, confirming it as a stereoisomer. |

Biological Activities of Related Compounds from Phyllosticta sp.

Secondary metabolites from Phyllosticta sp. have demonstrated a range of biological activities. While specific data for novel this compound analogs is limited, related compounds from this genus have shown promise. For instance, various extracts and isolated compounds from Phyllosticta sp. have exhibited nematicidal and insecticidal properties. Other studies on Phyllosticta capitalensis have reported antibacterial activity from its secondary metabolites.

Table 3: Reported Biological Activities of Compounds from Phyllosticta sp.

| Compound/Extract | Activity | Target Organism(s) |

| Dioxolanone derivatives | Insect Antifeedant | Spodoptera littoralis, Myzus persicae |

| Dioxolanone derivatives | Nematicidal | Not specified |

| Ergosterol Peroxide | Antibacterial | Escherichia coli, Staphylococcus aureus, Bacillus subtilis |

digraph "Logical_Relationships" { graph [splines=true, overlap=false]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epithis compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phyllostine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epoformin" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Natural_Products" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Natural Products\nfrom Phyllosticta sp."]; "Synthetic_Analogs" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Synthetic Analogs"];

"this compound" -> "Natural_Products" [dir=back]; "Phyllostine" -> "Natural_Products" [dir=back]; "Epoformin" -> "Natural_Products" [dir=back];

"this compound" -> "Synthetic_Analogs"; "Epithis compound" -> "Synthetic_Analogs";

"this compound" -> "Epithis compound" [label="Stereoisomer", style=dashed, color="#5F6368"]; }

Caption: Relationships between this compound and related compounds.

Conclusion

The structural elucidation of this compound and its analogs is a multifaceted process that combines biosynthetic insights, chemical synthesis, and spectroscopic analysis. The methodologies outlined in this guide provide a framework for the continued exploration of this class of natural products. Further research into the synthesis of novel analogs and the comprehensive evaluation of their biological activities is warranted to unlock their full therapeutic potential.

References

The Role of Epoxydon in Fungal Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxydon, a polyketide-derived secondary metabolite produced by the fungus Phyllosticta sp., has garnered interest for its bioactive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in fungal secondary metabolism. It delves into its biosynthetic pathway, the regulatory mechanisms governing its production, its known biological activities, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, compounds that are not essential for primary growth but play crucial roles in ecological interactions, including defense, competition, and symbiosis. Among these, this compound stands out as a tetraketide with a characteristic epoxide functional group. First isolated from Phyllosticta sp., a plant pathogenic fungus, this compound and its derivatives have demonstrated phytotoxic and antimicrobial activities. Understanding the biosynthesis and regulation of this compound is critical for harnessing its potential for applications in agriculture and medicine.

Biosynthesis of this compound

The biosynthesis of this compound follows the polyketide pathway, a major route for the production of diverse natural products in fungi.

Precursor and Assembly

Isotope labeling studies have confirmed that this compound is a tetraketide, derived from the head-to-tail condensation of four acetate units.[1] The biosynthesis is initiated by a polyketide synthase (PKS), a large, multifunctional enzyme that iteratively condenses and modifies the growing polyketide chain. While the specific biosynthetic gene cluster (BGC) for this compound in Phyllosticta sp. has not yet been fully elucidated in the available literature, it is hypothesized to contain a highly reducing PKS (HR-PKS).

Feeding experiments have indicated that gentisyl alcohol is a potential late-stage precursor to this compound.[1] This suggests that the initial polyketide chain undergoes cyclization and subsequent enzymatic modifications to form the gentisyl alcohol intermediate before the final epoxidation step.

Key Enzymatic Steps

The formation of this compound from its polyketide precursor involves a series of enzymatic reactions, including:

-

Polyketide Synthesis: Catalyzed by a Type I PKS.

-

Cyclization: Formation of the aromatic ring system.

-

Reduction and Dehydration: Modification of the polyketide backbone.

-

Hydroxylation: Introduction of hydroxyl groups.

-

Epoxidation: The final step to form the characteristic epoxide ring, likely catalyzed by a monooxygenase, such as a cytochrome P450 enzyme.

A proposed biosynthetic pathway for this compound is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Production

The production of fungal secondary metabolites is tightly regulated by a complex network of signaling pathways that respond to environmental cues and developmental stages. While specific regulatory pathways for this compound biosynthesis are not yet fully understood, general principles of fungal secondary metabolism regulation are likely applicable.

Global Regulators

Global regulatory proteins, such as those of the Velvet complex (VeA, LaeA, VelB), are known to control the expression of numerous secondary metabolite BGCs in fungi. LaeA, a methyltransferase, is a key regulator that activates silent BGCs by modifying chromatin structure. It is plausible that these global regulators play a role in controlling the expression of the this compound BGC in Phyllosticta sp.

Environmental Factors

The production of this compound is likely influenced by various environmental factors, including:

-

Nutrient Availability: Carbon and nitrogen sources and their concentrations can significantly impact secondary metabolite production.

-

pH: The pH of the culture medium can affect enzyme activity and gene expression.

-

Temperature: Fungi have optimal temperature ranges for growth and secondary metabolite synthesis.

-

Oxidative Stress: The presence of reactive oxygen species can sometimes trigger the production of secondary metabolites as a defense mechanism.

The interplay of these factors likely fine-tunes the expression of the this compound biosynthetic genes.

Biological Activities of this compound

This compound and its derivatives exhibit a range of biological activities, primarily phytotoxicity and antifungal effects.

Phytotoxicity

This compound has been shown to be a potent phytotoxin. Early studies demonstrated its ability to inhibit the germination of lettuce seeds.[2] The phytotoxic effects are likely due to its ability to interfere with essential cellular processes in plants.

Antifungal Activity

This compound also possesses antifungal properties, suggesting a role in inter-fungal competition. The epoxide ring is a reactive functional group that can potentially alkylate cellular nucleophiles, such as proteins and nucleic acids, leading to cytotoxicity.

Table 1: Biological Activity of this compound and its Derivatives

| Compound | Target Organism | Activity | Concentration | Reference |

| (+)-Desoxyepithis compound | Lettuce seeds | Complete germination inhibition | 50 ppm | [2] |

| (+)-Epithis compound | Lettuce seeds | 30% germination inhibition | 300 ppm | [2] |

Experimental Protocols

Fungal Culture and this compound Production

Organism: Phyllosticta sp.

Culture Medium: Potato Dextrose Broth (PDB) or Richard's medium are commonly used for the cultivation of Phyllosticta sp. and the production of this compound.

Culture Conditions:

-

Inoculate the liquid medium with a mycelial plug or spore suspension of Phyllosticta sp.

-

Incubate the culture statically or with shaking at 25-28°C for 14-25 days.

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from fungal culture.

Workflow Diagram:

Caption: General workflow for this compound extraction and purification.

Methodology:

-

Filtration: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.

-

Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the column solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., benzene:ethyl acetate, 1:1) and visualizing under UV light.

-

-

Purification: Combine the fractions containing this compound and concentrate them to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the quantification of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm).

-

Quantification: Based on a standard curve generated with a purified this compound standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure. Published ¹³C NMR data for this compound have been instrumental in confirming its tetraketide origin.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

Signaling Pathways

The specific signaling pathways within fungi that regulate this compound biosynthesis and the pathways in target organisms that are affected by this compound are areas that require further investigation. It is hypothesized that plant hormone signaling pathways, such as those involving jasmonic acid and salicylic acid, which are key in plant defense responses, could be modulated by this compound.

Conclusion and Future Perspectives

This compound represents an intriguing fungal secondary metabolite with demonstrated biological activities. While its biosynthetic origin as a tetraketide is established, the detailed genetic and enzymatic machinery, as well as the regulatory networks controlling its production, remain to be fully elucidated. Future research should focus on identifying and characterizing the this compound biosynthetic gene cluster in Phyllosticta sp. This will not only provide a deeper understanding of its biosynthesis but also open up avenues for biosynthetic engineering to produce novel derivatives with enhanced or altered activities. Furthermore, a more comprehensive evaluation of its biological activity spectrum and a detailed investigation into its mechanism of action and the cellular signaling pathways it affects are warranted. Such studies will be crucial for assessing the true potential of this compound and its analogues in the development of new agrochemicals or pharmaceuticals.

References

An In-Depth Technical Guide to Preliminary Cytotoxicity Screening: A Case Study with Etoposide

Disclaimer: The compound "Epoxydon" is not well-documented in publicly available scientific literature regarding cytotoxicity screening. Therefore, this guide utilizes the well-characterized anti-cancer agent, Etoposide , as a representative example to illustrate the principles, methodologies, and data presentation integral to a preliminary cytotoxicity assessment. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Cytotoxicity Screening

Cytotoxicity assays are foundational in vitro tools used in the early phases of drug discovery to evaluate the potential of a compound to cause cell death or inhibit cellular proliferation.[1] This initial screening is crucial for identifying promising therapeutic candidates, particularly in oncology, by determining the concentration at which a compound exhibits cytotoxic effects.[1] The primary mechanism of Etoposide, a derivative of podophyllotoxin, is the inhibition of DNA topoisomerase II, an enzyme essential for managing the topological state of DNA during replication and transcription.[2][3] By stabilizing the transient complex between topoisomerase II and DNA, Etoposide prevents the re-ligation of DNA strands, leading to an accumulation of double-strand breaks.[2] This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces programmed cell death (apoptosis).

Quantitative Data Presentation: Cytotoxicity of Etoposide

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's cytotoxicity. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The cytotoxic effects of Etoposide have been evaluated across a diverse range of human cancer cell lines, with IC50 values varying based on the cell type and experimental conditions such as drug exposure time.

Table 1: IC50 Values of Etoposide in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time |

| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | Not Specified |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.6 | 6 hours |

| HepG2 | Hepatocellular Carcinoma | 30.16 | Not Specified |

| BGC-823 | Gastric Cancer | 43.74 ± 5.13 | Not Specified |

| HeLa | Cervical Cancer | 209.90 ± 13.42 | Not Specified |

| A549 | Non-Small Cell Lung Cancer | 3.49 | 72 hours |

| 1A9 | Ovarian Cancer | 0.15 | 3 days |

| 5637 | Bladder Cancer | 0.53 | Not Specified |

| A-375 | Malignant Melanoma | 0.24 | 72 hours |

| HTLA-230 | Neuroblastoma | >10 (significant viability reduction) | 24 hours |

Table 2: Description of Selected Cancer Cell Lines

| Cell Line | Description |

| MOLT-3 | Human T-cell acute lymphoblastic leukemia cell line. |